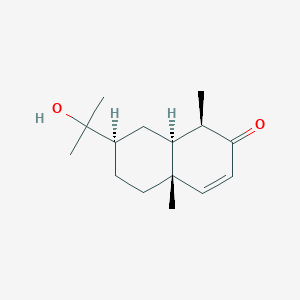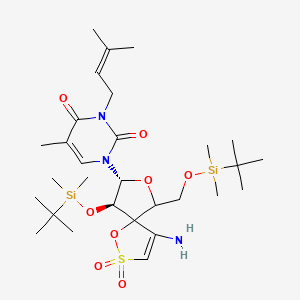
(1-(2',5'-Bis-O-(tert-butyldimethylsilyl)-beta-D-ribofuranosyl)-3-N-(3-methyl-2-butenyl)thymine)-3'-spiro-5-(4-amino-1,2-oxathiole-2,2-dioxide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3DiMeAllyl-2’,5’diSilylSpiroT is a complex organic compound with the molecular formula C29H51N3O8SSi2 and a molecular weight of 657.97 g/mol . This compound is characterized by its unique spirocyclic structure, which includes both silyl and allyl groups. It has a boiling point of 653.6°C at 760 mmHg and a density of 1.19 g/cm³ .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3DiMeAllyl-2’,5’diSilylSpiroT involves multiple steps, typically starting with the preparation of the core spirocyclic structure. This is followed by the introduction of silyl and allyl groups through various organic reactions. Common reagents used in these steps include silylating agents and allyl halides. The reaction conditions often involve the use of strong bases and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of 3DiMeAllyl-2’,5’diSilylSpiroT may involve large-scale batch reactions in reactors designed to handle high temperatures and pressures. The process is optimized to maximize yield and purity while minimizing the production of by-products. Advanced purification techniques such as chromatography and crystallization are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3DiMeAllyl-2’,5’diSilylSpiroT undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the allyl and silyl groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditions include acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride; conditions include anhydrous solvents and low temperatures.
Substitution: Nucleophiles such as halides or amines; conditions include polar aprotic solvents and moderate temperatures
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds. Substitution reactions typically result in the replacement of silyl or allyl groups with other functional groups .
Scientific Research Applications
3DiMeAllyl-2’,5’diSilylSpiroT has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3DiMeAllyl-2’,5’diSilylSpiroT involves its interaction with specific molecular targets. The silyl and allyl groups play a crucial role in its reactivity, allowing it to bind to various enzymes and receptors. This binding can modulate the activity of these targets, leading to the observed biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Spiropyrans: These compounds share a similar spirocyclic structure but differ in their functional groups and reactivity.
Spirocyclic Oxindoles: These compounds also feature a spirocyclic core but have different substituents, leading to distinct chemical and biological properties .
Uniqueness
3DiMeAllyl-2’,5’diSilylSpiroT is unique due to its combination of silyl and allyl groups within a spirocyclic framework. This structural arrangement imparts specific reactivity and stability, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C29H51N3O8SSi2 |
|---|---|
Molecular Weight |
658.0 g/mol |
IUPAC Name |
1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dioxo-1,7-dioxa-2λ6-thiaspiro[4.4]non-3-en-8-yl]-5-methyl-3-(3-methylbut-2-enyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C29H51N3O8SSi2/c1-19(2)14-15-31-24(33)20(3)16-32(26(31)34)25-23(39-43(12,13)28(7,8)9)29(21(30)18-41(35,36)40-29)22(38-25)17-37-42(10,11)27(4,5)6/h14,16,18,22-23,25H,15,17,30H2,1-13H3/t22?,23-,25+,29?/m0/s1 |
InChI Key |
CLRYOESCHWZLHF-AXYLZTRMSA-N |
Isomeric SMILES |
CC1=CN(C(=O)N(C1=O)CC=C(C)C)[C@H]2[C@@H](C3(C(O2)CO[Si](C)(C)C(C)(C)C)C(=CS(=O)(=O)O3)N)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC1=CN(C(=O)N(C1=O)CC=C(C)C)C2C(C3(C(O2)CO[Si](C)(C)C(C)(C)C)C(=CS(=O)(=O)O3)N)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


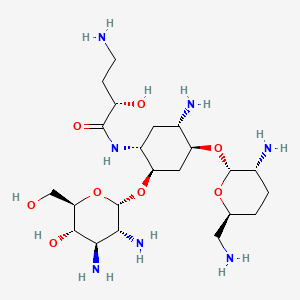


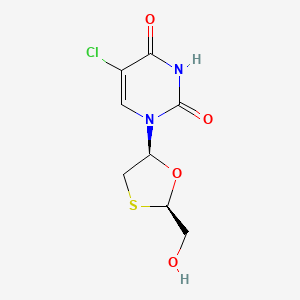
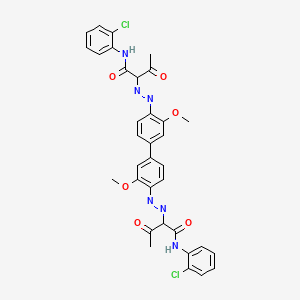

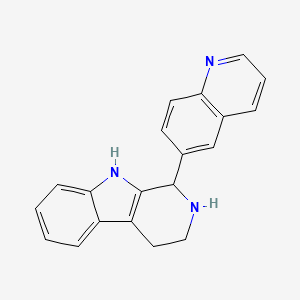
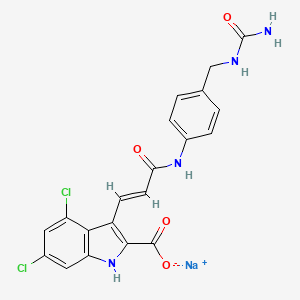
![3-(6H-benzo[b][1,4]benzodioxepin-6-yl)-N,N-diethylpropan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12779558.png)
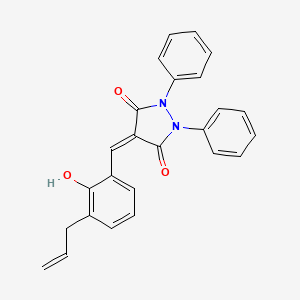
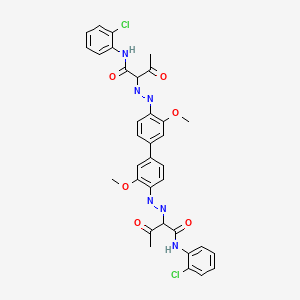
![[4-phenyl-1-(2-phenylethyl)piperidin-4-yl] acetate;hydrochloride](/img/structure/B12779573.png)

